molecular formula C20H44P2 B8532877 1,4-Bis(dibutylphosphino)butane CAS No. 80499-20-3

1,4-Bis(dibutylphosphino)butane

Cat. No. B8532877
CAS RN: 80499-20-3
M. Wt: 346.5 g/mol
InChI Key: SNYLASWMBBWOAD-UHFFFAOYSA-N
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Patent
US04942261

Procedure details

To 12.2 mg (0.04 millimole) of Pd(CH2COCH2COCH3)2 was added 42.6 mg (0.10 millimole) of 1,4-bis(dibutylphosphino)butane, and 5.0 g of 1,4-butane-diol was added and reaction between 8.4 g (182 millimoles) of allyl alcohol and 3.1 g (182 millimoles) of ammonia was carried out at 120° C. for 2 hours with stirring. As the products, there were obtained 0.91 (16.0 millimoles) of monoallylamine, 1.85 g (19.1 millimoles) of diallylamine and 2.35 g (17.2 millimoles) of triallylamine. The conversion based on allylalcohol was 74.3%, and the selectivity was 98.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(P(C[CH2:20][CH2:21][CH3:22])CCCCP(CCCC)CCCC)CCC.C(O)[CH2:24][CH2:25][CH2:26]O.[CH2:29](O)[CH:30]=[CH2:31].N.[CH2:34]([NH2:37])[CH:35]=[CH2:36]>>[CH2:34]([NH:37][CH2:20][CH:21]=[CH2:22])[CH:35]=[CH2:36].[CH2:29]([N:37]([CH2:34][CH:35]=[CH2:36])[CH2:24][CH:25]=[CH2:26])[CH:30]=[CH2:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Smiles
Name
Quantity
42.6 mg
Type
reactant
Smiles
C(CCC)P(CCCCP(CCCC)CCCC)CCCC
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
3.1 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
Name
Type
product
Smiles
C(C=C)NCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.1 mmol
AMOUNT: MASS 1.85 g
Name
Type
product
Smiles
C(C=C)N(CC=C)CC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.2 mmol
AMOUNT: MASS 2.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04942261

Procedure details

To 12.2 mg (0.04 millimole) of Pd(CH2COCH2COCH3)2 was added 42.6 mg (0.10 millimole) of 1,4-bis(dibutylphosphino)butane, and 5.0 g of 1,4-butane-diol was added and reaction between 8.4 g (182 millimoles) of allyl alcohol and 3.1 g (182 millimoles) of ammonia was carried out at 120° C. for 2 hours with stirring. As the products, there were obtained 0.91 (16.0 millimoles) of monoallylamine, 1.85 g (19.1 millimoles) of diallylamine and 2.35 g (17.2 millimoles) of triallylamine. The conversion based on allylalcohol was 74.3%, and the selectivity was 98.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(P(C[CH2:20][CH2:21][CH3:22])CCCCP(CCCC)CCCC)CCC.C(O)[CH2:24][CH2:25][CH2:26]O.[CH2:29](O)[CH:30]=[CH2:31].N.[CH2:34]([NH2:37])[CH:35]=[CH2:36]>>[CH2:34]([NH:37][CH2:20][CH:21]=[CH2:22])[CH:35]=[CH2:36].[CH2:29]([N:37]([CH2:34][CH:35]=[CH2:36])[CH2:24][CH:25]=[CH2:26])[CH:30]=[CH2:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Smiles
Name
Quantity
42.6 mg
Type
reactant
Smiles
C(CCC)P(CCCCP(CCCC)CCCC)CCCC
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
3.1 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
Name
Type
product
Smiles
C(C=C)NCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.1 mmol
AMOUNT: MASS 1.85 g
Name
Type
product
Smiles
C(C=C)N(CC=C)CC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.2 mmol
AMOUNT: MASS 2.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.